molecular formula C6H9Cl2N3 B12635806 (4-Chloro-6-methylpyrimidin-2-YL)methanamine hydrochloride CAS No. 1196152-23-4

(4-Chloro-6-methylpyrimidin-2-YL)methanamine hydrochloride

Cat. No.: B12635806
CAS No.: 1196152-23-4
M. Wt: 194.06 g/mol
InChI Key: VOBMHUFWHWKMFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-6-methylpyrimidin-2-YL)methanamine hydrochloride is a chemical compound with significant applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals. This compound is characterized by the presence of a pyrimidine ring substituted with a chlorine atom at the 4th position and a methyl group at the 6th position, along with a methanamine group at the 2nd position, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 4-chloro-6-methylpyrimidine with formaldehyde and ammonium chloride under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-6-methylpyrimidin-2-YL)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-Chloro-6-methylpyrimidin-2-YL)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chloro-6-methylpyrimidin-2-YL)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in the synthesis of specialized pharmaceuticals and agrochemicals.

Properties

CAS No.

1196152-23-4

Molecular Formula

C6H9Cl2N3

Molecular Weight

194.06 g/mol

IUPAC Name

(4-chloro-6-methylpyrimidin-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C6H8ClN3.ClH/c1-4-2-5(7)10-6(3-8)9-4;/h2H,3,8H2,1H3;1H

InChI Key

VOBMHUFWHWKMFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)CN)Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.